Cas no 871353-11-6 (3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide)

3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 3-bromo-2-fluoro-N,N-dimethyl-
- 3-Bromo-2-fluoro-N,N-dimethyl-benzenesulfonamide
- 3-Bromo-2-fluoro-n,n-dimethyl-benzenesulfonamide
- 871353-11-6
- AKOS030683354
- 3-bromo-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
- XTUVPJKPURSDOP-UHFFFAOYSA-N
- G11913
- 3-BROMO-2-FLUORO-N,N-DIMETHYLBENZENESULFONAMIDE
- Z1983823016
- SCHEMBL2782423
- 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide
-
- インチ: InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
- InChIKey: XTUVPJKPURSDOP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 280.95214Da
- どういたいしつりょう: 280.95214Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 45.8Ų
3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A758833-1g |
3-BRomo-2-fluoro-n,n-dimethyl-benzenesulfonamide |
871353-11-6 | 95% | 1g |
$286.0 | 2024-04-16 | |
A2B Chem LLC | AI58242-250mg |
3-Bromo-2-fluoro-n,n-dimethyl-benzenesulfonamide |
871353-11-6 | 97% | 250mg |
$231.00 | 2024-04-19 | |
1PlusChem | 1P00IEUA-250mg |
Benzenesulfonamide, 3-bromo-2-fluoro-N,N-dimethyl- |
871353-11-6 | 97% | 250mg |
$289.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744736-1g |
3-Bromo-2-fluoro-n,n-dimethylbenzenesulfonamide |
871353-11-6 | 98% | 1g |
¥2802.00 | 2024-04-27 | |
1PlusChem | 1P00IEUA-1g |
Benzenesulfonamide, 3-bromo-2-fluoro-N,N-dimethyl- |
871353-11-6 | 97% | 1g |
$588.00 | 2024-04-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00840892-1g |
3-BRomo-2-fluoro-n,n-dimethyl-benzenesulfonamide |
871353-11-6 | 95% | 1g |
¥1967.0 | 2024-04-17 | |
TRC | B751385-10mg |
3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide |
871353-11-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B751385-50mg |
3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide |
871353-11-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
TRC | B751385-100mg |
3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide |
871353-11-6 | 100mg |
$ 135.00 | 2022-06-06 | ||
A2B Chem LLC | AI58242-1g |
3-Bromo-2-fluoro-n,n-dimethyl-benzenesulfonamide |
871353-11-6 | 97% | 1g |
$468.00 | 2024-04-19 |
3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamideに関する追加情報
Introduction to 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide (CAS No. 871353-11-6)
3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide, identified by its CAS number 871353-11-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of both bromine and fluorine substituents, make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The bromine atom at the 3-position and the fluorine atom at the 2-position of the benzene ring introduce unique electronic and steric properties to the molecule. These substituents can significantly influence the reactivity and binding affinity of the compound, making it a valuable scaffold for designing novel bioactive molecules. In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and modulation of receptor interactions.
The N,N-Dimethyl-Benzenesulfonamide moiety in the compound contributes to its potential as a pharmacophore. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dimethylation at the nitrogen atoms enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and target binding. This structural motif is frequently explored in drug discovery programs due to its ability to form hydrogen bonds and interact with biological targets in a predictable manner.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications can impact biological activity. The combination of bromo and fluoro substituents in 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide allows for fine-tuning of its pharmacokinetic properties. For instance, fluorine atoms can increase metabolic stability by preventing rapid dealkylation or oxidation, while bromine atoms can serve as handles for further chemical modifications via cross-coupling reactions.
In the context of drug development, this compound has shown promise as a precursor for synthesizing more complex molecules with tailored biological activities. The presence of both bromine and fluorine provides multiple opportunities for functionalization, enabling chemists to explore diverse chemical space. Such structural diversity is crucial for identifying lead compounds that can undergo optimization to achieve desired therapeutic effects.
One area where this compound has seen significant interest is in the development of small-molecule inhibitors targeting enzymes involved in cancer pathways. The sulfonamide core is a common feature in many kinase inhibitors, which are critical for treating various types of cancer. By incorporating halogenated aromatic rings, researchers aim to enhance binding affinity and selectivity against specific enzymatic targets. Preliminary studies suggest that derivatives of 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide may exhibit inhibitory activity against certain kinases, making them potential candidates for further investigation.
The role of fluorine in modulating drug-receptor interactions cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This is attributed to the ability of fluorine atoms to influence electronic distributions, solvation properties, and metabolic stability. In 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide, the fluorine atom at the 2-position is strategically positioned to interact with key residues in biological targets, potentially enhancing binding affinity.
Moreover, the bromo substituent provides a versatile handle for further chemical transformations. Bromine atoms are commonly used in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential tools for constructing complex molecular architectures. These reactions allow for the introduction of diverse functional groups at specific positions on the aromatic ring, enabling the synthesis of novel derivatives with tailored biological activities.
From a synthetic chemistry perspective, 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide serves as an excellent building block for exploring new synthetic pathways. The combination of halogenated aromatic rings and sulfonamide moieties offers numerous possibilities for generating structurally diverse libraries of compounds. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds with desired pharmacological properties.
The growing body of literature on halogenated sulfonamides underscores their importance in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities across different therapeutic areas. The structural features present in 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide, including its halogenated aromatic core and sulfonamide functionality, position it as a promising candidate for further exploration in drug discovery efforts.
In conclusion,3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide (CAS No. 871353-11-6) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a valuable scaffold for designing novel bioactive molecules with enhanced pharmacokinetic properties. Ongoing research efforts continue to uncover new applications for this compound and its derivatives, highlighting its importance as a tool in modern drug development.
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